![molecular formula C14H13BrS2 B2785594 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene CAS No. 339015-32-6](/img/structure/B2785594.png)
1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenylsulfanylmethyl)-2-(methylsulfanyl)benzene, also known as 4-Bromo-2-methylthiophenol, is an aromatic compound that has a wide range of applications in the field of organic synthesis and scientific research. This compound is widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of various biochemicals and hormones.
Mecanismo De Acción
The mechanism of action of 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzenethylthiophenol is not completely understood. However, it is believed to be related to the ability of the compound to interact with various enzymes and proteins. It is believed that the compound binds to the active sites of these enzymes and proteins and alters their activity. This alteration can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzenethylthiophenol are not completely understood. However, it is believed to have various effects on the body. It is believed to have an anti-inflammatory effect, as well as an effect on the metabolism of lipids and carbohydrates. It is also believed to have an effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzenethylthiophenol in laboratory experiments has numerous advantages. It is relatively easy to synthesize and can be used in a variety of different experiments. It is also relatively stable and has a low toxicity. However, there are also some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it can be difficult to accurately measure the concentration of the compound in a sample.
Direcciones Futuras
There are numerous potential future directions for 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzenethylthiophenol. It could be used in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of materials, such as polymers and other materials. In addition, it could be used in the synthesis of various proteins and other macromolecules. Furthermore, it could be used to study the biochemical and physiological effects of the compound, as well as to develop new drugs and treatments.
Métodos De Síntesis
1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzenethylthiophenol can be synthesized using a number of different methods. One of the most commonly used methods is a reaction between bromobenzene and 2-methylthiophenol. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction yields a product with a yield of up to 90%.
Aplicaciones Científicas De Investigación
1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzenethylthiophenol is widely used in scientific research. It has been used in the synthesis of various biochemicals and hormones, as well as in the synthesis of polymers and other materials. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of various proteins and other macromolecules.
Propiedades
IUPAC Name |
1-bromo-4-[(2-methylsulfanylphenyl)methylsulfanyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrS2/c1-16-14-5-3-2-4-11(14)10-17-13-8-6-12(15)7-9-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWIVFKQIMCNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

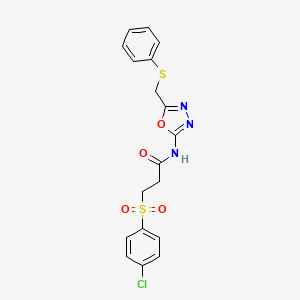

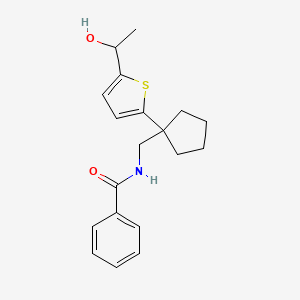
![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2785516.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2785518.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2785519.png)
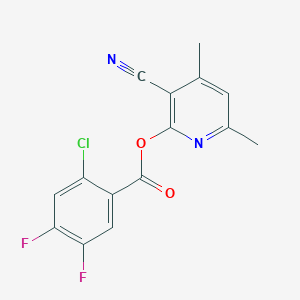
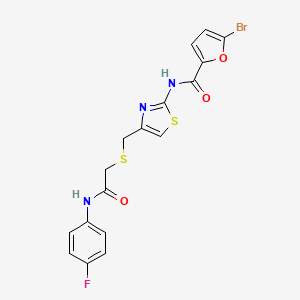
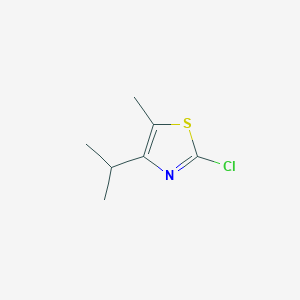
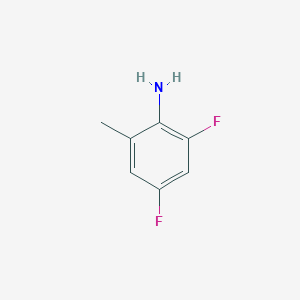
![2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid](/img/structure/B2785528.png)


![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2785534.png)